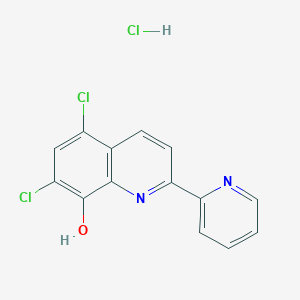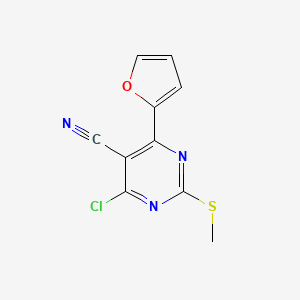
4-Chloro-6-(2-furyl)-2-methylsulfanylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with a furan ring, a chloro group, a methylsulfanyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a furan boronic acid or ester in the presence of a palladium catalyst.
Methylsulfanylation: The methylsulfanyl group can be introduced by reacting the intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide.
Formation of the carbonitrile group: This can be achieved by the reaction of the intermediate with a cyanating agent such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for 4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the furan ring can undergo reduction to a tetrahydrofuran ring.
Cyclization reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation reactions: Products include sulfoxides and sulfones.
Reduction reactions: Products include reduced furan derivatives.
Applications De Recherche Scientifique
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Materials science: The compound can be used in the synthesis of organic semiconductors or other materials with electronic properties.
Chemical biology: The compound can be used as a probe to study biological processes involving pyrimidine-containing molecules.
Mécanisme D'action
The mechanism of action of 4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would depend on the specific structure-activity relationship studies conducted for the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-6-(furan-2-yl)-2-methylpyrimidine:
4-chloro-6-(furan-2-yl)pyrimidine:
Uniqueness
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications
Propriétés
Formule moléculaire |
C10H6ClN3OS |
|---|---|
Poids moléculaire |
251.69 g/mol |
Nom IUPAC |
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H6ClN3OS/c1-16-10-13-8(7-3-2-4-15-7)6(5-12)9(11)14-10/h2-4H,1H3 |
Clé InChI |
ORQKYNZYPVDJGX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
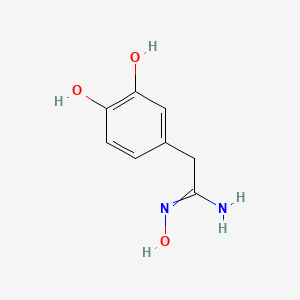

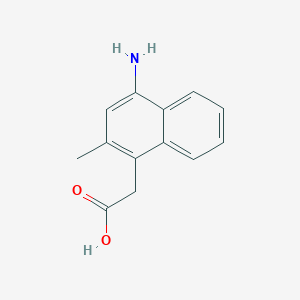
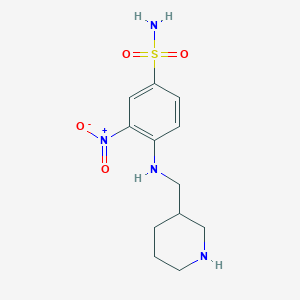

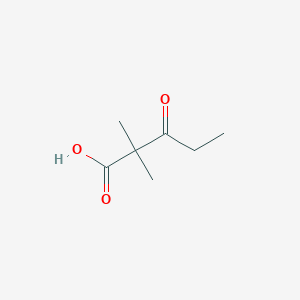

![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
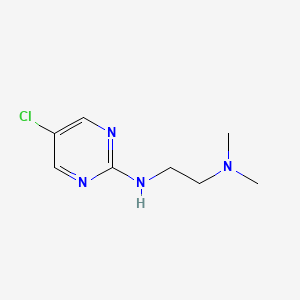
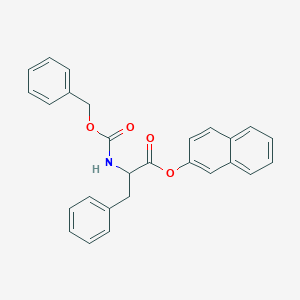
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
